molecular formula C10H13ClFNO2 B3424032 (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-61-2

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B3424032
CAS No.: 331763-61-2
M. Wt: 233.67 g/mol
InChI Key: JZQZLHARRLTFJX-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-4-phenylbutanoic acid.

    Fluorination: The phenyl group is then subjected to electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors to achieve efficient and scalable fluorination.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding imines or oximes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission.

    Pathways: The compound could modulate signaling pathways related to neurotransmitter release and uptake, potentially influencing neurological functions.

Comparison with Similar Compounds

    (S)-2-Amino-4-phenylbutanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluorophenibut: Another fluorinated derivative with a similar structure but different pharmacological profile.

    Baclofen: A structural analog used as a muscle relaxant and antispastic agent.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom in (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to non-fluorinated analogs.

Properties

IUPAC Name

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZLHARRLTFJX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375833
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-61-2, 246876-92-6
Record name Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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